2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol
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Overview
Description
2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol is an organic compound with the molecular formula C8H13NO2 It features a furan ring substituted with a methyl group and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol typically involves the reaction of 5-methylfurfural with ethanolamine. The process can be summarized as follows:
Starting Materials: 5-Methylfurfural and ethanolamine.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Procedure: 5-Methylfurfural is added to a solution of ethanolamine in the chosen solvent. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically yielding furan derivatives with oxidized functional groups.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Yields compounds like 5-methyl-2-furancarboxylic acid.
Reduction: Produces derivatives such as 2-[(5-Methyl-furan-2-ylmethyl)-hydroxylamine].
Substitution: Forms various N-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Heterocyclic Compounds: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Pharmaceuticals: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The furan ring and aminoethanol moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Furfurylamine: Similar structure but lacks the methyl group on the furan ring.
2-(Furan-2-ylmethylamino)ethanol: Similar but without the methyl substitution on the furan ring.
Uniqueness
2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol is unique due to the presence of both the methyl group on the furan ring and the aminoethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[(5-methylfuran-2-yl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZNEGARRMKWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390049 |
Source
|
Record name | 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22099-62-3 |
Source
|
Record name | 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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